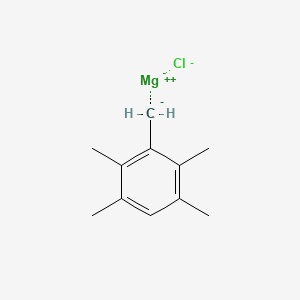
2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are crucial in forming carbon-carbon bonds, making them valuable in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethylbenzylmagnesium chloride is synthesized by reacting 2,3,5,6-tetramethylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,3,5,6-Tetramethylbenzyl chloride+Mg→2,3,5,6-Tetramethylbenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetramethylbenzylmagnesium chloride involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product. The compound is then diluted to a 0.25 M concentration in THF for commercial use.
化学反応の分析
Types of Reactions
2,3,5,6-Tetramethylbenzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. It can also participate in substitution reactions and coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in the formation of biaryl compounds through reactions with aryl halides.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from coupling reactions with aryl halides.
科学的研究の応用
2,3,5,6-Tetramethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,5,6-tetramethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that eventually lead to the desired products.
類似化合物との比較
Similar Compounds
- 2-Methylbenzylmagnesium chloride
- 3-Methylbenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
2,3,5,6-Tetramethylbenzylmagnesium chloride is unique due to the presence of four methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can provide steric hindrance, affecting the compound’s behavior compared to other Grignard reagents.
特性
分子式 |
C11H15ClMg |
|---|---|
分子量 |
206.99 g/mol |
IUPAC名 |
magnesium;3-methanidyl-1,2,4,5-tetramethylbenzene;chloride |
InChI |
InChI=1S/C11H15.ClH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h6H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
DKDVWNZBXQDSIT-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1C)[CH2-])C)C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
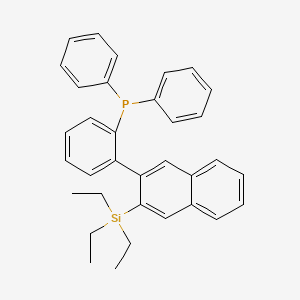
![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

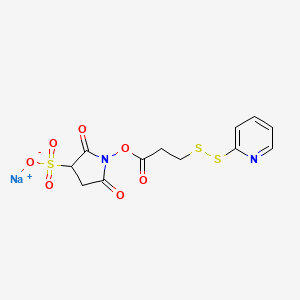
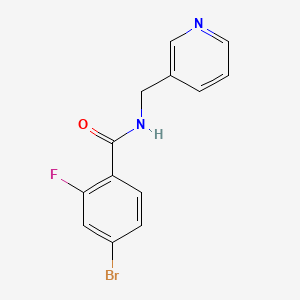
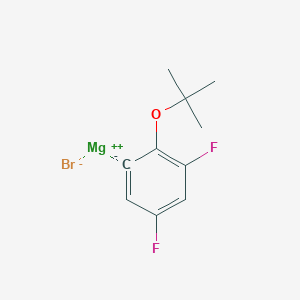

![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)


